N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
Description
N'-[(2-Methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic diamide derivative featuring a methoxy-substituted adamantane core linked to a 1,2-oxazole heterocycle via an ethanediamide bridge.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-17(12-5-10-4-11(7-12)8-13(17)6-10)9-18-15(21)16(22)19-14-2-3-24-20-14/h2-3,10-13H,4-9H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYYHDQHHYVXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C(=O)NC4=NOC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multiple steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.
Adamantane Derivative Preparation: The adamantane derivative is prepared by functionalizing adamantane with a methoxy group at the 2-position.
Oxalamide Formation: The final step involves coupling the isoxazole and adamantane derivatives with oxalyl chloride in the presence of a base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the adamantane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole or adamantane derivatives.
Scientific Research Applications
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving isoxazole and adamantane derivatives.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and possible biological activity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors that recognize the isoxazole or adamantane moieties.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, neuroprotection, or antiviral activity.
Comparison with Similar Compounds
Biological Activity
N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of 302.36 g/mol. The compound features an adamantane moiety which is known for enhancing the lipophilicity and bioavailability of drug candidates.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxazole ring in the structure may interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of diseases where enzyme overactivity plays a role.
- Receptor Modulation : The adamantane group may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's efficacy as a modulator of receptor activity.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in inhibiting tumor cell proliferation. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
Case Studies and Research Findings
A selection of case studies highlights the biological activity and therapeutic potential of this compound:
Q & A
Q. What are the standard synthetic routes for N'-[(2-methoxyadamantan-2-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Adamantane functionalization : Introducing the methoxy group at the 2-position of adamantane via alkylation or substitution under acidic/basic conditions.
- Oxazole ring formation : Cyclization of precursors (e.g., amino alcohols or nitriles) using reagents like POCl₃ or via 1,3-dipolar cycloaddition.
- Ethanediamide coupling : Reacting the adamantane-methylamine intermediate with oxalyl chloride or activated oxazole-carboxylic acid derivatives. Purification often involves silica gel chromatography (0–10% MeOH/CH₂Cl₂) and recrystallization .
Q. How is the purity and structural integrity of the compound confirmed?
Analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify functional groups (e.g., methoxyadamantane protons at δ 1.5–2.1 ppm, oxazole protons at δ 6.3–7.4 ppm) .
- HPLC : To assess purity (>95% is typical for research-grade material) .
- Mass spectrometry : High-resolution EI-MS or ESI-MS to confirm molecular weight (e.g., expected [M+H⁺] ~450–500 Da depending on substituents) .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays based on structural analogs:
- Antimicrobial activity : Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains .
- Enzyme inhibition : Fluorescence-based assays targeting viral polymerases or proteases, given the adamantane group’s historical relevance in antiviral agents .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to establish safety thresholds .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) for coupling steps to enhance solubility .
- Catalyst screening : Test Pd-based catalysts for cross-coupling reactions involving the oxazole ring .
- Temperature control : Maintain <50°C during oxazole formation to prevent side reactions (e.g., ring-opening) .
- In-line monitoring : Employ TLC or FTIR to track intermediate formation and adjust reaction times dynamically .
Q. What computational methods are used to predict interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite to model binding to viral M2 channels (e.g., Influenza A M2-S31N, where adamantane derivatives show affinity) .
- MD simulations : GROMACS or AMBER to assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR modeling : Correlate substituent effects (e.g., methoxy position on adamantane) with bioactivity using descriptors like logP and polar surface area .
Q. How to resolve discrepancies in biological activity data across studies?
- Comparative assay validation : Replicate experiments under standardized conditions (e.g., fixed inoculum size in antimicrobial tests) .
- Structural validation : Confirm compound identity via X-ray crystallography (using SHELXL for refinement) to rule out polymorphic or stereochemical variations .
- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate batch-to-batch variability or solvent effects on bioactivity .
Methodological Resources
- Crystallography : SHELXL for refining high-resolution crystal structures, particularly for adamantane’s rigid framework .
- Chromatography : Flash column chromatography (silica gel, gradient elution) for purifying intermediates .
- Spectroscopy : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
